Comprehensive Safety Data Sheet (SDS) & Toxicity Profile of CAS 898779-25-4
Comprehensive Safety Data Sheet (SDS) & Toxicity Profile of CAS 898779-25-4
Executive Overview
As an Application Scientist specializing in early-stage drug discovery and process chemistry, I frequently evaluate advanced heterocyclic building blocks for modular synthesis. CAS 898779-25-4, chemically identified as 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene, is a highly specialized bifunctional intermediate. The presence of a sterically hindered 2,6-dimethylbenzoyl moiety provides unique conformational rigidity, while the 1,3-dioxolane acts as a robust protecting group for a reactive aldehyde.
This whitepaper synthesizes the physicochemical properties, predictive toxicological profile, and a self-validating experimental protocol for the safe handling and utilization of this compound in a laboratory setting.
Chemical Identity & Physicochemical Profiling
Understanding the fundamental properties of CAS 898779-25-4 is critical for predicting its behavior in both biological systems and synthetic workflows. The compound features a lipophilic thiophene core, making it highly soluble in organic solvents but poorly soluble in aqueous media.
| Property | Value |
| Chemical Name | 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene |
| CAS Registry Number | 898779-25-4 |
| Molecular Formula | C16H16O3S |
| Molecular Weight | 288.36 g/mol |
| SMILES String | O=C(C1=CC=C(C2OCCO2)S1)C3=C(C)C=CC=C3C |
| Physical State | Solid (predictive based on molecular weight and aromaticity) |
Data sourced from authoritative chemical supplier databases 1[1].
Safety Data Sheet (SDS) & Hazard Classification
Because CAS 898779-25-4 is a specialized research chemical, comprehensive in vivo toxicological data is limited. However, based on Global Harmonized System (GHS) criteria for similar thiophene-based organic intermediates 2[3], we must enforce strict laboratory safety protocols.
| Hazard Class | GHS Category | Signal Word | Primary Precautionary Measure |
| Skin Irritation | Category 2 | Warning | Wear nitrile gloves; avoid prolonged contact. |
| Eye Irritation | Category 2A | Warning | Use safety goggles with side shields. |
| STOT (Single Exposure) | Category 3 | Warning | Handle exclusively inside a certified fume hood. |
Causality in PPE Selection: The lipophilicity of the molecule (driven by the dimethylbenzoyl and thiophene rings) suggests it can readily penetrate the stratum corneum of the skin. Therefore, standard latex gloves are insufficient; nitrile or neoprene gloves are mandatory to prevent dermal absorption and subsequent systemic exposure.
Mechanistic Toxicology & Structure-Activity Relationship (SAR)
To safely handle CAS 898779-25-4, we must understand its potential metabolic liabilities. The toxicity profile is primarily governed by the thiophene ring and the acetal group.
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Thiophene Ring Activation: Thiophenes are known to undergo Phase I metabolism via Cytochrome P450 (CYP450) enzymes in the liver. This oxidation can generate highly reactive thiophene epoxides or sulfoxides. If not rapidly detoxified by Glutathione S-transferases (GST), these electrophilic intermediates can covalently bind to nucleophilic residues on cellular proteins, leading to idiosyncratic hepatotoxicity.
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Steric Shielding: Interestingly, the 2,6-dimethylbenzoyl group provides significant steric hindrance. This bulky substituent may restrict the binding affinity of the molecule within the CYP450 active site, potentially reducing the rate of toxic bioactivation compared to unhindered thiophene analogs.
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Acetal Hydrolysis: The 1,3-dioxolane ring is stable under basic and neutral conditions but hydrolyzes in acidic environments (such as gastric acid). Accidental ingestion would lead to the release of ethylene glycol, though the acute toxicity threshold for ethylene glycol would require massive exposure far beyond typical laboratory scale.
Figure 1: CYP450-mediated metabolic activation and detoxification pathway of the thiophene core.
Self-Validating Experimental Protocol: Chemoselective Acetal Deprotection
In synthetic workflows, CAS 898779-25-4 is typically utilized by unmasking the 1,3-dioxolane to reveal the reactive aldehyde. As a Senior Application Scientist, I mandate protocols that are not merely step-by-step lists, but self-validating systems where chemical causality dictates the procedure.
Objective: Chemoselective hydrolysis of the 1,3-dioxolane acetal without degrading the thiophene core or the benzoyl linkage.
Step-by-Step Methodology:
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Solvent System Preparation: Dissolve 1.0 equivalent of CAS 898779-25-4 in a 4:1 mixture of Tetrahydrofuran (THF) and Deionized Water.
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Causality: THF provides excellent solvation for the highly lipophilic starting material. Water acts as both the co-solvent for the acid catalyst and the essential nucleophile required to drive the hydrolysis equilibrium forward.
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Acid Catalysis (0°C to RT): Cool the reaction flask to 0°C using an ice bath. Dropwise, add 2.0 equivalents of 1M Hydrochloric Acid (HCl). Remove the ice bath and allow the mixture to warm to room temperature.
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Causality: Initiating the reaction at 0°C mitigates the exothermic nature of the acid addition, preventing localized thermal spikes that could lead to non-specific degradation of the thiophene ring.
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Self-Validating Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:Ethyl Acetate (8:2) eluent system.
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Validation Mechanism: The starting acetal is highly non-polar (high Rf). As hydrolysis proceeds, a new, lower Rf spot (the aldehyde) will appear. Because both the starting material and product are highly conjugated, they are strongly UV-active at 254 nm. The complete disappearance of the high Rf spot is the definitive, visual validation that the reaction is complete.
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Quenching & Neutralization: Once TLC confirms completion, immediately quench the reaction by adding saturated aqueous Sodium Bicarbonate ( NaHCO3 ) until the pH reaches 7.0-7.5.
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Causality: Rapid neutralization is critical. Leaving the newly formed aldehyde in an acidic environment during solvent evaporation can trigger unwanted aldol condensations or oxidation.
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Extraction & Isolation: Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.
Figure 2: Step-by-step workflow for the acid-catalyzed deprotection of the 1,3-dioxolane acetal.
References
- "898779-25-4 | 2-(2,6-Dimethylbenzoyl)-5-(1,3-dioxolan-2-yl)thiophene", BLDpharm.
- "2-(2,6-DIMETHYLBENZOYL)-5-(1,3-DIOXOLAN-2-YL)THIOPHENE — Chemical Substance Information", NextSDS.
